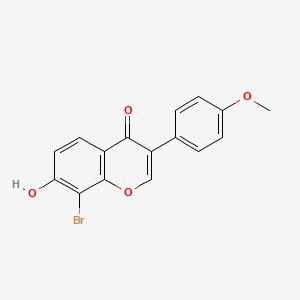![molecular formula C9H15ClO B14303065 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one CAS No. 115437-03-1](/img/structure/B14303065.png)
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H15ClO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexyl methanol or cyclohexane.
Substitution: Formation of various substituted cyclohexyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one can be compared with other chlorinated cyclohexyl derivatives:
1-Chlorocyclohexylmethane: Similar in structure but lacks the ethanone group.
1-(Chloromethyl)cyclohexane: Similar chlorinated cyclohexane derivative.
1-(Chloromethyl)cyclohexanol: Contains a hydroxyl group instead of the ethanone group.
Eigenschaften
| 115437-03-1 | |
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
1-[1-(chloromethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H15ClO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
AJLLXUSDKMCSKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)


